molecular formula C17H22ClN3O2 B2535292 N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-27-9

N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B2535292
CAS No.: 1013765-27-9
M. Wt: 335.83
InChI Key: PTTIGVBNRUHKIM-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole carboxamide chemical class, which is extensively researched for its potential antifungal properties. While specific biological data for this exact compound is limited, its structural analogs are well-known in agricultural science for their potent activity against phytopathogenic fungi, such as Rhizoctonia solani , the causative agent of devastating crop diseases like rice sheath blight . The mechanism of action for pyrazole carboxamides is proposed to involve the disruption of fungal mitochondrial function. Research on closely related molecules indicates they may inhibit key enzymes in the respiratory chain, specifically succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV) . This inhibition leads to a loss of mitochondrial membrane potential, impaired energy production, and ultimately, fungal cell death, often accompanied by visible damage to the cell walls and membranes . The structural features of this compound—including the 2-chlorobenzyl group and the propoxy/propyl side chains—are common in patents claiming fungicidal use for protecting a wide range of crops, from grapes and potatoes to fruits and vegetables . This makes this compound a valuable candidate for researchers investigating novel agrochemicals, resistance management strategies, and the fundamental biochemistry of fungal respiration . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-3-9-21-12-14(17(20-21)23-10-4-2)16(22)19-11-13-7-5-6-8-15(13)18/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTIGVBNRUHKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the propoxy group: This step involves the alkylation of the pyrazole ring with a propyl halide in the presence of a base such as potassium carbonate.

    Attachment of the chlorobenzyl group: This is typically done through a nucleophilic substitution reaction where the pyrazole derivative reacts with 2-chlorobenzyl chloride.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine under suitable conditions to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has the following chemical characteristics:

  • Molecular Formula : C17H22ClN3O
  • Molecular Weight : 335.8 g/mol
  • Structure : The compound features a pyrazole ring with a carboxamide group and a chlorobenzyl substituent, contributing to its unique chemical reactivity and biological properties.

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell growth in various lines, including MCF7 and A375 cells, often displaying IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : The pyrazole moiety is known for its anti-inflammatory properties. Compounds of this class have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs), with potential applications in treating conditions like arthritis .

The compound's interactions at the molecular level suggest various biological activities:

  • Enzyme Inhibition : this compound may act as an enzyme inhibitor, which is critical in drug design for targeting specific pathways involved in disease processes .
  • Receptor Modulation : This compound could interact with cellular receptors, modulating signal transduction pathways that are pivotal in cellular responses to external stimuli .

Case Studies

Several studies have explored the efficacy of pyrazole derivatives similar to this compound. Here are notable examples:

StudyCompoundTargetResult
Abadi et al. (2022)N-(1-{1-[4-nitrophen]-3-phenyphenyl}-1H-pyrazol-4-yl)MCF7 Cell LineGI50 = 3.79 µM
Bouabdallah et al. (2022)N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-2 and P815IC50 = 3.25 mg/mL
Li et al. (2022)N-(phenylcarbamothioyl)-1H-pyrazole derivativesHCT116 Cell LineIC50 = 0.39 ± 0.06 µM

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p from Molecules (2015) are pyrazole carboxamides with varying aryl substituents (e.g., phenyl, 4-chlorophenyl, 4-fluorophenyl). Key comparisons include:

Structural Features
  • Target Compound : Features a 2-chlorobenzyl group (ortho-substituted) and a propoxy-propyl chain.
  • Analogs (3a–3p) : Para-substituted aryl groups (e.g., 4-chlorophenyl in 3b) and smaller alkoxy chains (e.g., methyl in 3a).
Pharmacological Implications
  • Electron-withdrawing groups (e.g., Cl, F) in analogs enhance stability and binding affinity.

Sulfonamide Derivatives with BChE Inhibition ()

Compounds 6k and 6d are sulfonamides with dibromo-ethoxy-phenyl groups, showing moderate butyrylcholinesterase (BChE) inhibition (IC₅₀: 42–45 μM).

Compound Structure IC₅₀ (μM)
6k Dibromo-ethoxy-phenyl sulfonamide 42.21 ± 0.25
6d Bromoethyl-dibromo-phenyl sulfonamide 45.31 ± 0.17
Eserine (Reference) 0.85 ± 0.0001
Key Differences
  • Core Structure : The target’s pyrazole carboxamide vs. sulfonamide in 6k/6d.
  • Activity : Sulfonamides exhibit BChE inhibition but are less potent than eserine. The target’s carboxamide group may favor different target interactions (e.g., kinase inhibition) .

Quinoline-Based Acetamide Derivatives ()

Patent compounds feature quinoline cores with acetamide and chlorobenzyloxy substituents, e.g.:

  • N-(4-(4-(2-Chlorobenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)-chinolin-6-yl)-2-(piperidin-4-yliden)acetamid
Structural and Functional Contrasts
  • Scaffold: Quinoline vs. pyrazole in the target. Quinolines often target DNA or kinases, while pyrazoles modulate inflammatory pathways.
  • Substituents: The target’s propoxy-propyl chain may enhance lipophilicity versus the quinoline’s tetrahydrofuran and piperidine groups, which improve solubility .

Biological Activity

N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential therapeutic applications. The compound's unique structure, characterized by a pyrazole ring substituted with a 2-chlorobenzyl group, propoxy group, and propyl group, contributes to its diverse biological activities.

The molecular formula of this compound is C15H18ClN3O2C_{15}H_{18}ClN_{3}O_{2} with a molecular weight of approximately 303.77 g/mol. The compound's structure can be represented as follows:

N 2 chlorobenzyl 3 propoxy 1 propyl 1H pyrazole 4 carboxamide\text{N 2 chlorobenzyl 3 propoxy 1 propyl 1H pyrazole 4 carboxamide}

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Anti-inflammatory Properties : Initial studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation markers such as TNF-α and IL-6 .
  • Antimicrobial Activity : The compound has shown promise against various microbial strains, indicating potential as an antimicrobial agent. Its efficacy can be compared to standard antibiotics in terms of Minimum Inhibitory Concentration (MIC) values .
  • Anticancer Potential : Preliminary findings suggest that the compound may have cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic targets .

The mechanism of action for this compound involves interaction with specific biological targets. It is believed to modulate the activity of various enzymes and receptors, leading to its anti-inflammatory and antimicrobial effects. For example, it may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameKey DifferencesBiological Activity
N-(2-chlorophenyl)-3-methoxy-1-propyl-1H-pyrazole-4-carboxamideContains a methoxy group instead of propoxyAltered reactivity and potential anti-inflammatory effects
N-(2-chlorophenyl)-3-butoxy-1-propyl-1H-pyrazole-4-carboxamideFeatures a butoxy groupAffects solubility and interaction profiles
N-(2-chlorophenyl)-3-propoxy-1-methyl-1H-pyrazole-4-carboxamideSubstitutes a methyl group for propylInfluences steric effects and biological activity

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

  • Anti-inflammatory Activity : A study reported that derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Efficacy : Research on related compounds showed effective inhibition against bacterial strains such as E. coli and Staphylococcus aureus, suggesting that structural modifications can enhance antimicrobial properties .
  • Cytotoxicity Studies : Investigations into anticancer activities revealed that certain pyrazole derivatives induced apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .

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